3-Chloro-2-(4-fluorophenoxy)pyridine
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Overview
Description
3-Chloro-2-(4-fluorophenoxy)pyridine is an organic compound with the molecular formula C11H7ClFNO. It is a member of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a 4-fluorophenoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluorophenoxy)pyridine typically involves the reaction of 3-chloropyridine with 4-fluorophenol in the presence of a base. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-fluorophenoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide, often in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Chloro-2-(4-fluorophenoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific electronic and optical properties.
Agricultural Chemistry: It serves as an intermediate in the synthesis of agrochemicals, such as herbicides and fungicides.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluorophenoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoropyridine: Similar in structure but lacks the phenoxy group, leading to different reactivity and applications.
2-(4-Fluorophenoxy)pyridine:
Uniqueness
3-Chloro-2-(4-fluorophenoxy)pyridine is unique due to the combination of the chlorine and fluorophenoxy substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in various synthetic pathways and enhance its utility in diverse research fields .
Properties
IUPAC Name |
3-chloro-2-(4-fluorophenoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-10-2-1-7-14-11(10)15-9-5-3-8(13)4-6-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEFSDYCAUQFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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